Boron trifluoride methanol
Overview
Description
Boron trifluoride methanol (BF3-MeOH) is a complex that has been widely used as a reagent in organic chemistry, particularly for the methylation of fatty acids and other substrates. It is known for its ability to facilitate the conversion of various compounds into their methyl ester forms, which are more amenable to analysis and characterization by standard analytical techniques. The studies provided demonstrate the utility of BF3-MeOH in different contexts, such as the transesterification of fatty acids from biological tissues , the methylation of fats and oils , and the derivatization of water-soluble organic components in environmental samples .
Synthesis Analysis
The synthesis of fatty acid methyl esters using BF3-MeOH is a common procedure in lipid analysis. The direct transesterification method, as described in the first study, involves the reaction of tissue total lipids with 14% BF3 in methanol at elevated temperatures, resulting in the formation of fatty acid methyl esters . This method has been shown to be efficient and reliable, with the ability to quantitatively convert triacylglycerol- and polar lipid-fatty acids without the need for prior solvent extraction .
Molecular Structure Analysis
The molecular structure of BF3-MeOH involves the coordination of the boron atom in BF3 with the oxygen atom of methanol. This interaction is supported by nuclear magnetic resonance studies, which indicate the presence of equilibria between methanol, methanol·BF3, and (methanol)2·BF3 in solutions . The complexation with methanol enhances the reactivity of BF3, making it a powerful reagent for various chemical transformations.
Chemical Reactions Analysis
BF3-MeOH is particularly effective in the methylation of unsaturated fatty acids and triglycerides, although some studies have noted that it can cause the loss of highly unsaturated esters under certain conditions . It has also been used to transform insoluble components in oil shale retort water into benzene-soluble derivatives, facilitating their analysis . Additionally, BF3-MeOH has been employed for the deprotection of acetylated amines, demonstrating remarkable selectivity and sensitivity to steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of BF3-MeOH make it a versatile reagent in organic synthesis. It is known for its high reactivity and selectivity, which can be influenced by the reaction conditions such as temperature and the age of the reagent . The complex is also used in the synthesis of bis(indolyl)methanes and oxindole derivatives, where it acts as an efficient and reusable heterogeneous catalyst . Its stability and reactivity are such that it can be used in a variety of reactions, including aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions .
Scientific Research Applications
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Esterification of Fatty Acids
- Application : Boron trifluoride methanol is used as a powerful acidic catalyst for the esterification of fatty acids . It’s commonly used in the preparation of ester derivatives of fatty acids for chromatographic analysis .
- Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their methyl esters .
- Results : The process reduces the viscosity of the end product, making it suitable for various applications, including biodiesel production .
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Deactylation of Acetanilides
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Synthesis of Amino Group Containing Cyanine Dyes
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Preparation of Fatty Acid Methyl Esters
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Trans Esterification of Vegetable Oils
- Application : Boron trifluoride methanol is used in the trans esterification of vegetable oils to form biodiesel .
- Method : The trans esterification process involves the reaction of vegetable oils with an alcohol in the presence of a catalyst. Boron trifluoride methanol acts as a powerful acidic catalyst for this process .
- Results : The process results in the formation of biodiesel, a renewable fuel source .
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Gas Chromatography Derivatization
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Formation of Ester Derivatives
- Application : Boron trifluoride methanol is used for forming ester derivatives . It’s a very useful reagent for forming esters from acids .
- Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their esters .
- Results : The process reduces the viscosity of the end product, making it suitable for various applications .
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Initiation of Polymerization Reactions
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Gas Chromatography Derivatization
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Formation of Ester Derivatives
- Application : Boron trifluoride methanol is used for forming ester derivatives . It’s a very useful reagent for forming esters from acids .
- Method : The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Boron trifluoride methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their esters .
- Results : The process reduces the viscosity of the end product, making it suitable for various applications .
Safety And Hazards
Boron trifluoride methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and is fatal if inhaled . It also causes damage to organs, specifically the eyes and the central nervous system . It should be handled with personal protective equipment, and exposure should be avoided .
Future Directions
Boron trifluoride methanol is widely used in the pharmaceutical industry . Its complex heat is an important parameter in the production of the BF3-methanol complex and can be helpful in determining the heat exchange in the complexation column . The BF3-methanol complex is safer, more stable, and easier to store, making it a more suitable raw material for preparing enriched boric acid .
properties
IUPAC Name |
methanol;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYCUKPDAAYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Boron, trifluoro(methanol)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoro(methanol)boron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18232 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.5 [mmHg] | |
Record name | Trifluoro(methanol)boron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18232 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron trifluoride methanol | |
CAS RN |
373-57-9, 2802-68-8 | |
Record name | Boron, trifluoro(methanol)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoro(methanol)boron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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